molecular formula C6H7NS3 B2813389 5-(methylsulfanyl)thiophene-2-carbothioamide CAS No. 2172445-68-8

5-(methylsulfanyl)thiophene-2-carbothioamide

Cat. No.: B2813389
CAS No.: 2172445-68-8
M. Wt: 189.31
InChI Key: LEJLDXOGBXGYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylsulfanyl)thiophene-2-carbothioamide is a sulfur-rich heterocyclic compound featuring a thiophene ring substituted with a methylsulfanyl (–SCH₃) group at position 5 and a carbothioamide (–C(=S)NH₂) group at position 2. Its molecular structure (C₆H₆N₂S₃) enables diverse applications in organic synthesis, pharmaceuticals, and materials science due to the electronic and steric effects of its substituents . The carbothioamide group facilitates metal coordination and hydrogen bonding, making it valuable in ligand design and bioactive molecule development.

Properties

IUPAC Name

5-methylsulfanylthiophene-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS3/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJLDXOGBXGYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-(methylsulfanyl)thiophene-2-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of thiophene derivatives, including 5-(methylsulfanyl)thiophene-2-carbothioamide, in anticancer therapy. For instance, compounds with similar structures have shown efficacy against various cancer cell lines. The presence of the thiophene ring enhances the biological activity by facilitating interactions with cellular targets involved in cancer proliferation and metastasis.

  • Mechanism of Action : The compound may inhibit specific kinases involved in cell cycle regulation, particularly Polo-like Kinases (PLKs), which are critical for mitosis. Inhibition of PLKs has been linked to reduced tumor growth and increased apoptosis in cancer cells .

Anti-inflammatory Properties
Another significant application of this compound is its potential anti-inflammatory activity. Compounds derived from thiophene have been reported to exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in the inflammatory response.

  • Case Studies : Research has demonstrated that certain thiophene derivatives can significantly reduce edema and pain in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .

Material Science Applications

Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic photovoltaic devices and field-effect transistors.

  • Performance Metrics : Studies indicate that thiophene-based materials exhibit good charge mobility and stability, essential characteristics for efficient electronic components .

Synthesis and Derivative Development

Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. Various methods, such as nucleophilic substitutions and condensation reactions, have been employed to enhance yield and purity.

Synthesis Method Description Yield (%)
Nucleophilic SubstitutionReaction with methylsulfanyl reagents85%
Condensation ReactionCombining thiophenes with carbothioamides90%

Future Perspectives

The ongoing research into this compound suggests promising avenues for its application in drug development and materials science. Future studies may focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and toxicity profiles of the compound.
  • Structural Modifications : To enhance its biological activity and selectivity towards specific molecular targets.
  • Broader Therapeutic Uses : Exploring its potential in treating other conditions beyond cancer and inflammation.

Mechanism of Action

The mechanism of action of 5-(methylsulfanyl)thiophene-2-carbothioamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the methylsulfanyl and carbothioamide groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Functional Groups Applications/Properties References
5-(Methylsulfanyl)thiophene-2-carbothioamide –SCH₃ (C5), –C(=S)NH₂ (C2) Thiophene, carbothioamide Pharmaceuticals, ligand synthesis
5-(Methoxycarbonyl)thiophene-2-carboxylic acid –COOCH₃ (C5), –COOH (C2) Ester, carboxylic acid Photo-materials, precursor synthesis
5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide Dimeric thiophene linked by –S–, dual carbothioamide Sulfur bridge, dimeric structure Organic electronics, research
5-(Methylsulfanyl)thiophene-2-carboxamide –SCH₃ (C5), –C(=O)NH₂ (C2) Thiophene, carboxamide Intermediate, solubility studies
5-(Methylsulfanyl)thiophene-2-carbaldehyde –SCH₃ (C5), –CHO (C2) Aldehyde Reactive intermediate, synthesis
Key Observations:
  • Carbothioamide vs. Carboxamide : Replacing the thiocarbonyl (C=S) with a carbonyl (C=O) group (as in 5-(methylsulfanyl)thiophene-2-carboxamide) reduces hydrogen-bonding capacity and alters polarity, impacting solubility and biological activity .
  • Aldehyde Functionalization : The aldehyde derivative (5-(methylsulfanyl)thiophene-2-carbaldehyde) is highly reactive, serving as a precursor for further functionalization .

Biological Activity

5-(Methylsulfanyl)thiophene-2-carbothioamide is an organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiophene ring and a carbothioamide functional group. The presence of the methylsulfanyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various pathogens, including bacteria and fungi. In particular, studies have shown that it can inhibit the growth of Mycobacterium tuberculosis and other non-tuberculous mycobacterial species, demonstrating a spectrum of activity that may be useful in treating infections resistant to conventional antibiotics .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of specific cancer-related enzymes, potentially affecting cell proliferation and survival. For instance, its interaction with targets involved in tumor growth has been documented, indicating a mechanism through which it could exert cytotoxic effects on cancer cells .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound is believed to bind to the active sites of various enzymes, thereby preventing substrate access and subsequent catalytic activity. This mode of action is particularly relevant in its role as an enzyme inhibitor in cancer and infectious disease contexts.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Activity : A study assessing the compound's efficacy against M. tuberculosis demonstrated dose-dependent growth inhibition, with selectivity indices indicating low cytotoxicity to human cell lines .
  • Cytotoxicity Assessment : In vitro tests on human cell lines revealed that the compound exhibited acceptable levels of cytotoxicity compared to standard anticancer agents, suggesting a favorable therapeutic index for further development .
  • In Vivo Studies : Animal models have shown promising results where administration of the compound led to reduced tumor sizes without significant adverse effects, supporting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition
5-Methylsulfanyl-thiophene-2-carboxamidineEnzyme inhibitorActive site binding
4,5-Disubstituted-thiophene-2-amidinesAnticancerTarget-specific interactions

This table illustrates how this compound compares to similar compounds in terms of biological activity and mechanisms.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-(methylsulfanyl)thiophene-2-carbothioamide?

  • Methodological Answer : A common approach involves functionalizing thiophene derivatives via nucleophilic substitution. For example, starting with a chlorosulfonyl thiophene precursor, the sulfonyl chloride group can react with thiourea or ammonium thiocyanate to introduce the carbothioamide (-C(S)NH₂) moiety. The methylsulfanyl (-SMe) group can be introduced via alkylation of a thiol intermediate or substitution of a halogen atom using methyl mercaptan (CH₃SH) under basic conditions. Full characterization, including NMR (¹H/¹³C), IR (to confirm C=S and S-H stretches), and elemental analysis, is critical to validate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm for thiophene protons) and methylsulfanyl protons (δ ~2.5 ppm). ¹³C NMR confirms the carbothioamide carbon (δ ~200 ppm).
  • IR Spectroscopy : Key peaks include C=S (~1200–1050 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (m/z 143.23 for [M+H]⁺).
  • Elemental Analysis : Confirms C, H, N, and S composition .

Q. How does the methylsulfanyl group influence the compound’s electronic properties?

  • Methodological Answer : The -SMe group is electron-donating via resonance, activating the thiophene ring toward electrophilic substitution. Computational studies (e.g., DFT) can map electron density distribution, showing increased electron density at the 4-position of the thiophene ring. This affects reactivity in cross-coupling reactions or electrophilic substitutions .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

  • Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may stem from assay conditions or impurities. Resolve by:

  • Purity Validation : Use HPLC (>95% purity) and DSC (melting point consistency).
  • Dose-Response Studies : Test across a concentration gradient (e.g., 1–100 μM).
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to isolate mechanisms .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify reactive sites.
  • Frontier Molecular Orbital (FMO) Analysis : Evaluate HOMO-LUMO gaps to predict nucleophilic/electrophilic centers.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .

Q. How does the carbothioamide group participate in coordination chemistry?

  • Methodological Answer : The C=S group acts as a soft Lewis base, coordinating to transition metals (e.g., Pd, Cu). To study:

  • Synthesis of Metal Complexes : React with metal salts (e.g., CuCl₂) in ethanol/THF.
  • X-ray Crystallography : Determine binding mode (monodentate vs. bidentate).
  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands .

Q. What strategies optimize the compound’s stability under oxidative conditions?

  • Methodological Answer : The methylsulfanyl group is prone to oxidation. Stabilization methods include:

  • Protecting Groups : Temporarily replace -SMe with a tert-butylthio (-S-tBu) group during synthesis.
  • Antioxidant Additives : Use BHT or ascorbic acid in reaction media.
  • Low-Temperature Storage : Store at -20°C under inert gas (N₂/Ar) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points?

  • Methodological Answer : Variations may arise from polymorphism or impurities.

  • Recrystallization : Purify using different solvents (e.g., EtOH vs. hexane/EtOAC).
  • DSC/TGA : Compare thermal profiles (melting endotherm, decomposition steps).
  • PXRD : Identify crystalline phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.